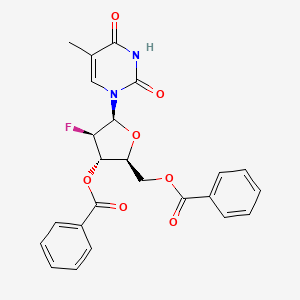
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is a synthetic nucleoside analog. It is structurally characterized by the presence of a thymine base attached to a modified arabinofuranosyl sugar moiety, which is further substituted with benzoyl groups and a fluorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using benzoyl chloride in the presence of a base such as pyridine.
Fluorination: The protected sugar is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is coupled with thymine in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the benzoyl protecting groups using a mild base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups.
Oxidation: It can undergo oxidation reactions, particularly at the sugar moiety, using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Hydrolysis: Deprotected nucleoside analogs.
Oxidation: Oxidized sugar derivatives.
Substitution: Substituted nucleoside analogs with different functional groups.
Scientific Research Applications
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the case of HIV and hepatitis B.
Cancer Research: The compound is investigated for its ability to interfere with DNA synthesis in cancer cells, making it a potential chemotherapeutic agent.
Biochemical Studies: It is used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine involves its incorporation into the DNA of rapidly dividing cells, such as viruses and cancer cells. This incorporation leads to chain termination during DNA synthesis, thereby inhibiting cell proliferation. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, while the benzoyl groups improve its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) cytosine
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine
Uniqueness
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is unique due to its specific stereochemistry (beta-L configuration) and the presence of a thymine base. This configuration imparts distinct biological properties, such as enhanced antiviral activity and reduced toxicity compared to its D-isomer counterparts.
Properties
CAS No. |
171721-03-2 |
|---|---|
Molecular Formula |
C24H21FN2O7 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[(2S,3S,4R,5S)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m0/s1 |
InChI Key |
CEPDPXNYCRCFRV-JTJHWIPRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















